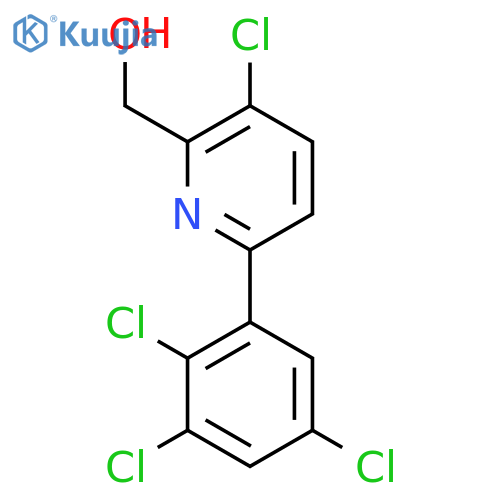Cas no 1361504-89-3 (3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol)

1361504-89-3 structure
商品名:3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol
CAS番号:1361504-89-3
MF:C12H7Cl4NO
メガワット:323.002079248428
CID:4966481
3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol
-
- インチ: 1S/C12H7Cl4NO/c13-6-3-7(12(16)9(15)4-6)10-2-1-8(14)11(5-18)17-10/h1-4,18H,5H2
- InChIKey: GWHAWGXOOVSSDQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1C=CC(=C(CO)N=1)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 322.925225 g/mol
- どういたいしつりょう: 320.928175 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 33.1
- ぶんしりょう: 323.0
3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013031460-1g |
3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol |
1361504-89-3 | 97% | 1g |
1,564.50 USD | 2021-06-22 | |
| Alichem | A013031460-250mg |
3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol |
1361504-89-3 | 97% | 250mg |
489.60 USD | 2021-06-22 | |
| Alichem | A013031460-500mg |
3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol |
1361504-89-3 | 97% | 500mg |
855.75 USD | 2021-06-22 |
3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
1361504-89-3 (3-Chloro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol) 関連製品
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量